4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring, a benzyl group, and a methylsulfonyl phenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the morpholine ring through cyclization reactions, followed by the introduction of the benzyl and methylsulfonyl phenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyl and methylsulfonyl phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activity or protein interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and pathway involvement are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and benzyl-substituted molecules, such as:
- 4-benzyl-N-(4-(methylsulfonyl)phenyl)-5-oxomorpholine-3-carboxamide analogs with different substituents on the benzyl or phenyl groups.
- Morpholine derivatives with varying functional groups, such as hydroxyl, amino, or halogen substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-benzyl-N-(4-methylsulfonylphenyl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27(24,25)16-9-7-15(8-10-16)20-19(23)17-12-26-13-18(22)21(17)11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLAMSLMIFZHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.